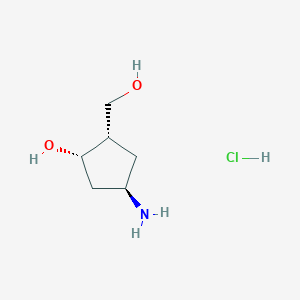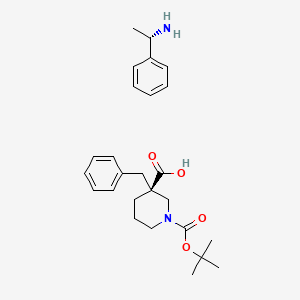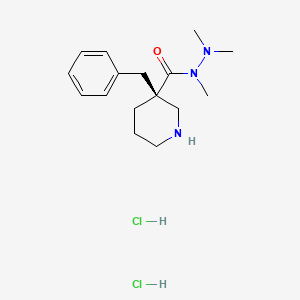
(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: is a complex organic compound characterized by its benzyl and tert-butoxycarbonyl functional groups attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) group. The BOC group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The benzyl group is usually introduced through a benzyl halide in a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The BOC group can be removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: : Chromium trioxide, potassium permanganate, and dichloromethane as the solvent.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid.
Reduction: : 3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-methanol.
Substitution: : Deprotected piperidine derivatives.
Applications De Recherche Scientifique
(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : It has potential as a precursor in the development of new drugs, especially those targeting neurological disorders.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: can be compared to other similar compounds, such as:
(R)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: : The enantiomer of the compound, which may have different biological activity.
3-Benzyl-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: : A structurally similar compound with a pyrrolidine ring instead of piperidine, potentially leading to different reactivity and applications.
These comparisons highlight the uniqueness of This compound
Propriétés
IUPAC Name |
(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWITFDUIZLEJL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
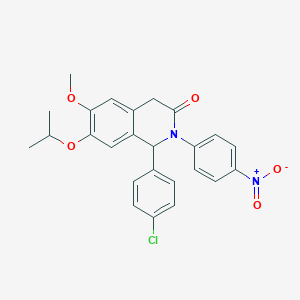

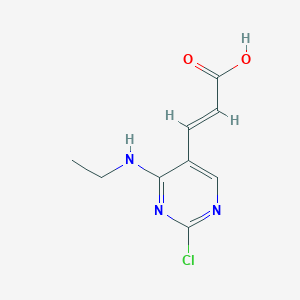
![Tert-butyl 4-(4-((6-(2,4-dichlorophenyl)-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B8091379.png)
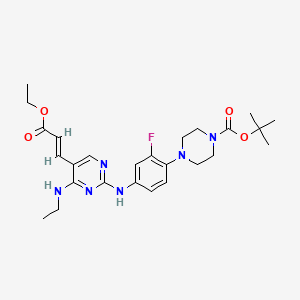
![Tert-butyl 4-(4-((8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B8091387.png)
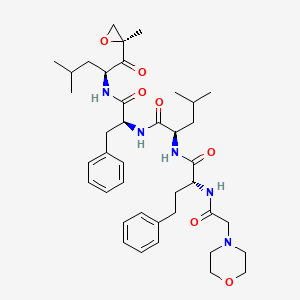
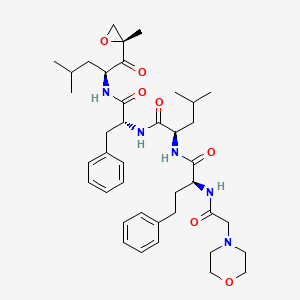

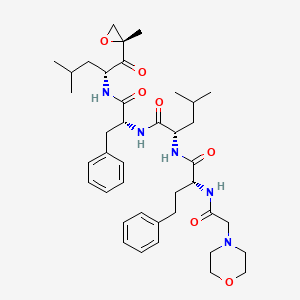
![2-[(3S,5S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B8091423.png)
